Florbenazine (18F)

Description

Fundamentals of PET Imaging in Biomedical Research

The fundamental principle of PET imaging lies in the detection of radiation from a radiopharmaceutical administered to a patient. nih.gov This radiopharmaceutical contains a positron-emitting isotope. nih.gov A positron is a positively charged electron that, upon emission, travels a short distance before colliding with an electron in the surrounding tissue. nih.gov This collision results in an annihilation event, producing two 511-keV gamma photons that travel in nearly opposite directions. nih.gov

A PET scanner consists of a ring of detectors that simultaneously register these pairs of gamma photons. desy.de By analyzing the lines of response from countless annihilation events, a computer can reconstruct a three-dimensional image showing the distribution of the radiopharmaceutical in the body. nih.govdesy.de This allows for the quantitative measurement of physiological parameters in vivo. desy.de

Radiopharmaceuticals are key to molecular imaging, acting as tracers that target specific biological processes. numberanalytics.comnumberanalytics.com These compounds consist of a biologically active molecule attached to a radioactive isotope. numberanalytics.com The choice of the molecule determines the biological process that will be visualized, while the radioisotope allows for its detection by the PET scanner. numberanalytics.com

The applications of radiopharmaceuticals in molecular imaging are vast, covering oncology, cardiology, and neurology. numberanalytics.com They enable researchers and clinicians to study processes such as glucose metabolism, receptor binding potential, and neurotransmitter transport. desy.dealliedacademies.org This ability to visualize specific molecular targets provides high sensitivity and specificity, offering insights into the underlying mechanisms of various diseases. numberanalytics.comdergipark.org.tr

Principles of Positron Emission and Detection

Overview of Radiotracers for Neurotransmitter Systems and Protein Targets

In the realm of neuroscience, PET imaging with specific radiotracers has revolutionized the study of neurotransmitter systems. alliedacademies.org It allows for the non-invasive assessment of neurotransmitter receptors, transporters, and enzymes in the living brain, providing crucial information about the neurobiology of neurological and psychiatric disorders. alliedacademies.orgfrontiersin.org

The vesicular monoamine transporter 2 (VMAT2) is an integral membrane protein crucial for the proper functioning of the central nervous system. wikipedia.org Its primary role is to transport monoamine neurotransmitters—such as dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and histamine—from the cytoplasm into synaptic vesicles. wikipedia.orgwikipedia.org This packaging process is essential for storing neurotransmitters and preparing them for release into the synapse.

Beyond its role in neurotransmission, VMAT2 also serves a neuroprotective function. nih.gov By sequestering potentially toxic monoamines and certain neurotoxins within vesicles, it helps to prevent oxidative stress and neuronal damage. nih.govoup.com Given its critical roles, VMAT2 has become a significant biomarker for the integrity of monoaminergic neurons and a key target in neurodegenerative disease research. plos.orgnih.gov

Florbenazine (18F), also known as [¹⁸F]FP-(+)-DTBZ or AV-133, is a radiopharmaceutical designed specifically for PET imaging of VMAT2. biospective.compatsnap.com It is a dihydrotetrabenazine (B1670615) analog labeled with the positron-emitting isotope fluorine-18 (B77423). cancer.gov Upon administration, Florbenazine (18F) binds with high affinity and selectivity to VMAT2. cancer.gov

This specific binding allows researchers to visualize and quantify the density of VMAT2 in the brain, providing a measure of the integrity of dopaminergic and other monoaminergic nerve terminals. researchgate.netnih.gov As such, Florbenazine (18F) has emerged as a valuable research tool in the study of movement disorders and other neurodegenerative conditions where the monoaminergic system is implicated. biospective.combiospective.com

Research Findings with Florbenazine (18F)

Numerous studies have utilized Florbenazine (18F) to investigate changes in VMAT2 density in various neurodegenerative diseases. These studies have provided valuable insights into the underlying pathology and progression of these conditions.

A notable study compared VMAT2 density in patients with Dementia with Lewy Bodies (DLB), Parkinson's disease (PD), Alzheimer's disease (AD), and healthy controls (HC). The results, summarized in the table below, demonstrated significantly lower VMAT2 density in the PD and DLB groups, consistent with the known pathology of these diseases involving the loss of dopaminergic neurons. researchgate.netnih.gov

| Diagnostic Group | Number of Participants (n) | Mean VMAT2 Density (SUVr) | P-value (vs. AD/HC group) |

|---|---|---|---|

| PD/DLB | 16 | 1.83 | <0.0001 |

| AD/HC | 15 | 2.97 | N/A |

SUVr: Standardized Uptake Value ratio, a semi-quantitative measure of radiotracer uptake. nih.gov

Furthermore, within the DLB group, a significant correlation was found between cognitive performance and striatal Florbenazine (18F) binding, suggesting a link between VMAT2 density and cognitive impairment in this patient population. researchgate.netnih.gov

Another area of research has focused on the ability of Florbenazine (18F) PET imaging to monitor the progression of nigrostriatal degeneration in Parkinson's disease. A longitudinal study demonstrated a significant decline in the PET signal in individuals with PD over a two-year period, highlighting the sensitivity of this imaging technique in tracking disease progression. neurology.org

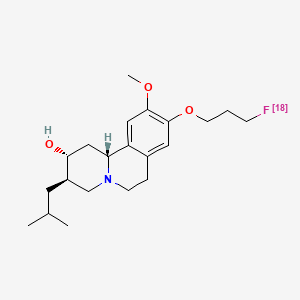

Structure

2D Structure

3D Structure

Properties

CAS No. |

956903-29-0 |

|---|---|

Molecular Formula |

C21H32FNO3 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(2R,3R,11bR)-9-(3-(18F)fluoranylpropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1/i22-1 |

InChI Key |

GNKGXQHHUUEYQV-WTHAECTESA-N |

SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCC[18F] |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |

Other CAS No. |

956903-29-0 |

Synonyms |

(18F)AV-133 (18F)FP-DTBZ 9-(18F)fluoropropyl-dihydrotetrabenazine 9-fluoropropyldihydrotetrabenazine AV 133 AV-133 AV133 cpd florbenazine F 18 |

Origin of Product |

United States |

Radiochemistry and Synthesis of Florbenazine 18f

Precursor Chemistry and Design for Radiolabeling

The design of precursor molecules for Florbenazine (18F) radiosynthesis is critical for efficient and selective incorporation of the fluorine-18 (B77423) isotope.

Synthesis of Non-Radioactive Precursors

The non-radioactive precursors for Florbenazine (18F) are typically derivatives of dihydrotetrabenazine (B1670615), modified to include a leaving group at the specific position where fluorine-18 will be introduced ontosight.ai. For Florbenazine (18F), the radiolabeling occurs at the 9-propoxy position of the dihydrotetrabenazine analog ontosight.ai. Common leaving groups employed for this purpose include tosylate (-OTs) and bromide (-Br) ontosight.ai. The synthesis of these precursors involves converting a hydroxyl compound at the desired labeling site into the corresponding tosylate or mesylate nih.gov.

Structural Considerations for Fluorine-18 Incorporation

The incorporation of fluorine-18 into Florbenazine is achieved through a nucleophilic substitution reaction. For this reaction to proceed efficiently, several structural and chemical considerations are paramount:

Leaving Group: A good leaving group, such as tosylate or bromide, is essential on the precursor molecule to facilitate the nucleophilic attack by the [18F]fluoride ion ontosight.ai.

Position of Labeling: The fluorine-18 atom is specifically introduced at the 9-propoxy position of the dihydrotetrabenazine scaffold, which is crucial for the compound's biological activity and targeting of VMAT2 ontosight.ai.

Reaction Environment: The nucleophilic fluorination reaction requires a polar aprotic solvent and the substantial dehydration of the [18F]fluoride to enhance its nucleophilicity. A phase transfer catalyst, such as Kryptofix222 (K222) complexed with potassium carbonate (K2CO3), is typically used to increase the solubility and reactivity of the fluoride (B91410) ion in organic solvents.

Automated Radiosynthesis Methodologies

Automated radiosynthesis is a standard practice for producing Florbenazine (18F) due to the short half-life of fluorine-18 (109.8 minutes) and the need for high radiochemical purity and yield for clinical applications ontosight.ai.

Nucleophilic Fluorination Approaches for [18F] Labeling

The primary method for [18F] labeling of Florbenazine is nucleophilic fluorination. This approach typically involves a one-step reaction where the [18F]fluoride ion, produced via cyclotron irradiation of 18O-enriched water, displaces the leaving group on the precursor molecule. The [18F]fluoride is generated with high specific activity, typically in the range of 10^2 GBq/µmol.

Optimization of reaction conditions is crucial for maximizing the radiochemical yield and purity of Florbenazine (18F). Studies have investigated various parameters to achieve efficient synthesis:

Temperature and Time: Optimal fluorination conditions for [18F]AV-133 (Florbenazine) have been reported at 115 °C for 5 minutes ontosight.ai. For related compounds like [18F]Florbetaben, a temperature of 130 °C for 5 minutes has been used.

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly preferred polar aprotic solvent for the nucleophilic fluorination of Florbenazine precursors ontosight.ai. Acetonitrile has also been evaluated as a solvent ontosight.ai.

Reagents: The combination of Kryptofix222 (K222) and potassium carbonate (K2CO3) is widely used as a phase transfer catalyst system to activate and solubilize the [18F]fluoride ontosight.ai. Tributylammonium bicarbonate has also been explored as an alternative reagent ontosight.ai.

The automated synthesis of Florbenazine (18F) typically achieves good radiochemical yields and high purity. For [18F]AV-133, reported radiochemical yields range from 21-41% (uncorrected for decay) within a total synthesis time of approximately 40 minutes ontosight.ai. Radiochemical purities consistently exceed 95% ontosight.ai.

Table 1: Optimized Radiosynthesis Conditions and Outcomes for Florbenazine (18F)

| Parameter | Optimized Condition (Florbenazine (18F)) ontosight.ai | Alternative/Related Condition |

| Temperature | 115 °C | 130 °C |

| Reaction Time | 5 minutes | 5 minutes |

| Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |

| Reagents | K222/K2CO3 | K2CO3/K222 |

| Radiochemical Yield (uncorrected) | 21-41% | Not directly comparable (decay-corrected for Florbetaben: 49 ± 3%) |

| Radiochemical Purity | >95% | >98% |

| Total Synthesis Time | 40 minutes | 55 minutes |

The choice of leaving group on the precursor molecule significantly impacts the efficiency of the nucleophilic fluorination reaction. For the synthesis of [18F]AV-133 (Florbenazine), comparative studies have evaluated tosylate (-OTs) and bromide (-Br) as leaving groups at the 9-propoxy position ontosight.ai. Results indicate that the tosylate (-OTs) precursor generally provides superior radiochemical yields, with reported yields exceeding 70% (based on thin-layer chromatography analysis), compared to the bromide (-Br) precursor ontosight.ai. This suggests that the tosylate group is a more effective leaving group for the nucleophilic substitution by [18F]fluoride in this specific reaction.

Table 2: Comparison of Leaving Groups in Florbenazine (18F) Precursor Synthesis

| Leaving Group | Radiochemical Yield (by TLC) ontosight.ai |

| Tosylate (-OTs) | >70% |

| Bromide (-Br) | Lower than Tosylate |

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Reagents)

Automated Synthesis Modules and Systems

Automated synthesis modules and systems are indispensable for the routine production of Florbenazine (18F) and other (18F)-labeled radiotracers. These systems are designed to handle radioactive materials safely and efficiently, ensuring high reproducibility and adherence to stringent quality standards. Florbenazine (18F), specifically referred to as (18F)AV-133, can be produced using automated nucleophilic (18F)fluorination modules nih.govdokumen.pub.

Various automated radiosynthesizers are available, ranging from those optimized for large-batch production to microvolume methods designed for smaller, preclinical quantities, which can reduce reagent and radioisotope consumption nih.gov. For example, a commercial PET-MF-2V-IT-1 synthesizer has been utilized for automated synthesis nih.gov. Furthermore, research modules, such as those from Eckert & Ziegler, are adapted and modified for the automatic synthesis of (18F)-labeled compounds nih.gov. These automated processes are critical for meeting Good Manufacturing Practice (GMP) standards, ensuring product sterility and purity, and protecting operators from radiation exposure by conducting synthesis within lead-shielded hot cells . Systems typically feature either a fixed predefined tubing design or utilize disposable cassettes, each offering distinct advantages depending on production requirements .

Radiochemical Yield and Efficiency Considerations

Radiochemical yield and efficiency are critical metrics in the synthesis of Florbenazine (18F), directly impacting the feasibility and cost-effectiveness of its production. Optimized synthesis conditions and automated platforms aim to maximize the incorporation of (18F)fluoride into the target molecule while minimizing reaction time.

For Florbenazine (18F) ((18F)AV-133), automated synthesis incorporating solid-phase extraction (SPE) purification has achieved radiochemical yields ranging from 21% to 41% (n=10) within a synthesis time of approximately 40 minutes nih.gov. An improved SPE purification method for (18F)FP-(+)-DTBZ (Florbenazine) has demonstrated a yield rate of 29 ± 1.8% with a remarkably short synthesis time of 27 minutes nih.govresearchgate.net. Another automated synthesis of D6-(18F)FP-(+)-DTBZ, also employing an SPE method, reported high radiochemical yields of 35 ± 5% in 35 minutes researchgate.net.

The efficiency of the fluorination step is often influenced by the choice of precursor. For instance, in the synthesis of (18F)AV-133, tosylate (-OTs) precursors have generally shown better radiochemical yields (>70% by thin layer chromatography analysis) compared to bromide (-Br) precursors under mild fluorination conditions (e.g., heating at 115°C for 5 minutes in dimethyl sulfoxide) nih.gov.

The following table summarizes typical radiochemical yields and synthesis times for Florbenazine (18F) and related (18F)-labeled compounds:

Table 1: Radiochemical Yield and Synthesis Time for Florbenazine (18F) and Related Compounds

| Compound/Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference |

| (18F)AV-133 (Automated SPE) | 21-41% (n=10) | 40 min | nih.gov |

| (18F)FP-(+)-DTBZ (Modified SPE) | 29 ± 1.8% | 27 min | nih.govresearchgate.net |

| D6-(18F)FP-(+)-DTBZ (Automated SPE) | 35 ± 5% | 35 min | researchgate.net |

Radiochemical Purification and Quality Control for Research Applications

Following synthesis, rigorous radiochemical purification and quality control are essential to ensure that Florbenazine (18F) meets the necessary standards for research applications, including high purity and stability. This involves removing unreacted (18F)fluoride, precursors, and other chemical impurities that could interfere with imaging or biological studies google.comnih.gov.

High-Performance Liquid Chromatography (HPLC) Purification Techniques

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly effective technique for the purification of (18F)-labeled radiotracers, including Florbenazine (18F). HPLC enables the separation of the desired radiolabeled product from unreacted precursors, side products, and other chemical impurities nih.govnih.govnih.govnih.govgoogle.comresearchgate.net. Radiochemical purity is typically monitored using HPLC coupled with radiometric detection nih.govgoogle.com.

For quality control purposes, HPLC methods are thoroughly validated for parameters such as specificity, linearity, accuracy, repeatability, and limit of quantification (LOQ) nih.gov. While highly effective, HPLC purification can sometimes be more time-consuming compared to other methods, with typical preparation times for clinically useful radiotracers sometimes exceeding one hour nih.gov.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) has emerged as a highly efficient and often faster alternative or complementary technique to HPLC for the purification of (18F)-labeled radiopharmaceuticals. SPE offers advantages such as operational simplicity, quantitative extractions, and suitability for automation sigmaaldrich.com.

For Florbenazine (18F) ((18F)AV-133), SPE purification has been successfully integrated into automated synthesis modules nih.gov. A modified SPE method for (18F)FP-(+)-DTBZ (Florbenazine) utilizes a combination of Sep-Pak PS-2 and Sep-Pak C18 cartridges nih.govresearchgate.net. This approach effectively removes unreacted (18F)fluoride and water-soluble impurities, leading to a purified product nih.govaffinisep.com. The use of SPE with combined cartridges can significantly shorten synthesis time, making it highly suitable for automated synthesis in routine research applications nih.govresearchgate.net. SPE products are available in various chemistries, including reversed phase, normal phase, ion exchange, and adsorption packings, allowing for tailored purification strategies based on the properties of the target radiotracer and its impurities sigmaaldrich.com.

Assessment of Radiochemical Purity and Stability for Research Use

The assessment of radiochemical purity and stability is a critical quality attribute for Florbenazine (18F) to ensure its suitability for research applications nih.gov. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form of the radiotracer. For Florbenazine (18F) ((18F)AV-133), radiochemical purity values exceeding 95% have been consistently reported nih.gov. Furthermore, a modified SPE method for (18F)FP-(+)-DTBZ (Florbenazine) has achieved radiochemical purity greater than 99% researchgate.net.

Stability studies are conducted to determine how the radiochemical purity changes over time due to factors like radiolysis, which can cause the cleavage of the (18F)radioisotope from the compound ijrr.com. For instance, despite a decrease in concentration over 10 hours, samples of (18F)Florbetazine injection have been shown to maintain a radiochemical purity of over 90% nih.gov. To mitigate radiolysis and enhance stability, stabilizing agents such as ethanol (B145695) can be added, acting as free radical trapping agents ijrr.com. The optimal concentration of such stabilizers is determined to ensure the radiochemical purity remains within acceptable limits for the intended research duration ijrr.com.

Molar Activity Determination

Molar activity, also referred to as specific activity, is a crucial parameter for radiopharmaceuticals, representing the amount of radioactivity per mole of the compound. High molar activity is particularly important for PET tracers like Florbenazine (18F) because it allows for the injection of a lower total mass of the tracer, minimizing potential pharmacological effects and ensuring that tracer binding is minimally affected by non-radioactive counterparts dokumen.pubnih.gov.

For Florbenazine (18F) ((18F)AV-133), specific activity has been estimated to be in the range of 1,500-2,000 Ci/mmol (equivalent to approximately 55.5-74 GBq/µmol) at the end of synthesis google.com. While direct molar activity data for Florbenazine (18F) is sometimes reported in the context of related compounds, the principle remains consistent: achieving high molar activity is a key goal in radiosynthesis dokumen.pubnih.gov. The molar activity of the starting (18F)fluoride can be determined by techniques such as HPLC of sulfonyl fluorides, which allows for measurements up to the theoretical molar activity of (18F)fluoride nih.gov.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Molecular Mechanisms of Action and Target Interaction in Pre Clinical Research

Characterization of Vesicular Monoamine Transporter 2 (VMAT2) Binding

Vesicular monoamine transporter 2 (VMAT2), encoded by the SLC18A2 gene, is an integral membrane protein responsible for the crucial process of packaging monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), serotonin (B10506), and histamine, from the cellular cytosol into synaptic vesicles. nih.govwikipedia.org This function is essential for the subsequent release of these neurotransmitters into the synaptic cleft. wikipedia.org Florbenazine (18F) is a dihydrotetrabenazine (B1670615) analog and functions as a selective ligand for VMAT2. nih.govcore.ac.uk Pre-clinical studies have demonstrated that its binding to VMAT2 is reversible, and it exhibits specific binding in VMAT2-rich regions such as the striatum in rat and monkey brains. nih.govrsc.org

In Vitro Radioligand Binding Assays

In vitro radioligand binding assays are fundamental tools used to characterize the interaction of a compound with its target, providing insights into binding affinity, capacity, and selectivity. These assays typically involve incubating a radiolabeled ligand with tissue homogenates or cells expressing the target protein. nih.govwikipedia.org

Saturation binding studies are performed by incubating increasing concentrations of a radioligand with a fixed amount of receptor-containing tissue to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). wikipedia.orgthno.org A lower Kd value indicates a higher binding affinity. rcsb.org In the context of Florbenazine (18F), studies have reported a high-affinity binding site for [18F]AV-133 (Florbenazine (18F)) on VMAT2. Specifically, in rat pancreatic islet cell homogenates, a Kd value of 3.8 nM has been determined, which aligns with previously reported affinities for VMAT2 sites in the rat pancreas. nih.gov While the Kd value provides insight into affinity, specific quantitative Bmax values from in vitro saturation binding studies for Florbenazine (18F) across various tissues were not explicitly detailed in the available literature.

Table 1: In Vitro Binding Affinity of Florbenazine (18F) for VMAT2

| Target | Tissue/Cell Type | Kd (nM) | Reference |

| VMAT2 | Rat Pancreatic Islet Cells | 3.8 | nih.gov |

Competition binding studies involve incubating a fixed concentration of a radioligand with varying concentrations of an unlabeled competing compound to determine the inhibitor constant (Ki). This allows for the assessment of the affinity of unlabeled compounds for the receptor. wikipedia.orgthno.org While the principle of competition binding is crucial for characterizing ligand interactions, specific quantitative Ki values for Florbenazine (18F) against other known VMAT2 ligands or other neurotransmitter transporters from in vitro competition binding studies were not explicitly provided in the reviewed literature.

The binding kinetics describe the rates of association (kon) and dissociation (koff) of a ligand with its receptor. The equilibrium dissociation constant (Kd) can also be derived from the ratio of koff to kon (Kd = koff/kon). thno.org Florbenazine (18F) has been characterized as having high in vitro binding affinity for the VMAT2 site, consistent with its role as a potent imaging agent. nih.govrsc.org The Kd value of 3.8 nM in rat pancreatic islet cells confirms its high affinity for VMAT2. nih.gov

Florbenazine (18F) is recognized as a selective VMAT2 tracer. core.ac.ukresearchgate.net While comprehensive quantitative selectivity profiles against a broad panel of neurotransmitter transporters and receptors were not detailed, related fluoroethyl and fluoropropyl derivatives have shown reduced affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) compared to other reference compounds, suggesting a favorable selectivity profile for VMAT2. mdpi.com This selectivity is critical for the accurate interpretation of PET imaging results, ensuring that the signal observed is primarily due to VMAT2 binding.

Binding Kinetics and Affinity Determination (e.g., Kd, Bmax)

Exploration of Sigma-1 Receptor Interaction (if applicable, based on literature)

While Florbenazine (18F) is primarily established as a high-affinity VMAT2 targeting agent, some literature indicates an interaction with sigma receptors. Specifically, studies have shown that [18F]AV-133 (Florbenazine (18F)) exhibits binding to sigma components in rat pancreatic exocrine and islet cell homogenates. nih.gov This interaction, however, is characterized by a low affinity but high capacity, distinguishing it from its high-affinity binding to VMAT2. nih.gov The sigma-1 receptor (σ1R), encoded by the SIGMAR1 gene, is a chaperone protein located predominantly at the endoplasmic reticulum, involved in various cellular functions and implicated in neurodegenerative conditions. researchgate.net Therefore, while Florbenazine (18F) does interact with sigma receptors, its primary and high-affinity target remains VMAT2.

Pre-clinical Pharmacokinetic and Pharmacodynamic Principles (Excluding Human Data)

Pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a radiotracer and its interaction with biological targets before human administration.

In Vitro Uptake and Efflux Studies in Cellular Models

While specific detailed research findings on the in vitro uptake and efflux of Florbenazine (18F) in cellular models were not found in the provided literature, such studies are a standard component of preclinical evaluation for radiotracers. These investigations typically involve incubating the radiolabeled compound with various cell lines to assess its cellular accumulation (uptake) and release (efflux). For instance, similar preclinical pharmacology evaluations for other PET agents, such as [18F]D3FSP, have utilized in vitro autoradiography and competitive binding assays to understand their interactions with target plaques. nih.gov The specificity of radiotracer uptake, like [18F]FACH for MCT1, can be confirmed through displacement studies in relevant cellular models, such as 4T1 cells. nih.gov Furthermore, in vitro rat brain autoradiography is commonly employed to evaluate non-specific binding of radioligands, as seen with fluorine-18 (B77423) labeled radioligands for the dopamine D3 receptor. nih.gov These cellular studies are crucial for characterizing the compound's interaction with its intended targets and evaluating potential off-target binding or transport mechanisms.

Ex Vivo Autoradiography and Tissue Distribution in Animal Models

Ex vivo autoradiography and tissue distribution studies in animal models provide critical insights into the biodistribution and target engagement of Florbenazine (18F) within an intact biological system. For Florbenazine (18F), referred to as [18F]FP-(+)-DTBZ, ex vivo autoradiography of a normal mouse brain has successfully revealed the anatomical localization of VMAT sites. google.com This technique demonstrated that high-density labeled sites correlated with the regional distribution of monoaminergic neurons in key brain areas, including the caudate putamen (CPu), olfactory tubercle (OT), and nucleus accumbens (Ac). google.com

These findings highlight the ability of Florbenazine (18F) to selectively bind to its intended targets in the brain. The distribution patterns observed in animal models are crucial for predicting its behavior in vivo and for understanding its potential diagnostic applications.

Metabolic Stability and Metabolite Profiling in Pre-clinical Systems

Metabolic stability and metabolite profiling are vital aspects of preclinical assessment, providing information on how a radiotracer is chemically transformed within a living system and the nature of its breakdown products. While direct, specific data on the metabolic stability and metabolite profiling of Florbenazine (18F) itself were not explicitly detailed in the provided search results, the general principles and methodologies applied to other radiotracers offer a framework for understanding these processes.

Metabolic stability of radiotracers can be investigated through in vitro incubation in plasma or serum, as well as in tissue S9 fractions to simulate metabolic behavior in target tissues. wuxiapptec.com Metabolite profiling and identification, often employing advanced analytical techniques like Ultra-High Performance Liquid Chromatography-Ultraviolet-High-Resolution Mass Spectrometry (UPLC-UV-HRMS), are essential for understanding the pharmacokinetics and toxicokinetics of compounds. wuxiapptec.com For example, studies on the demyelination PET tracer [18F]3F4AP have shown its metabolic stability in mice, although polar radio-metabolites were detected in the plasma and tissues of piglets. nih.gov The metabolism of [18F]3F4AP was also linked to cytochrome P450 enzymes, particularly CYP2E1, in mice. biorxiv.org Similarly, in vitro microsomal metabolism and in vivo metabolism studies in mice for [18F]D3FSP demonstrated comparable stability to [18F]AV-45. nih.gov These preclinical metabolism studies are crucial for identifying the efficacy of the radiotracer and for characterizing its metabolic pathways and products, ensuring that the detected signal in PET imaging corresponds to the parent compound and not its metabolites. wuxiapptec.comadmescope.com

Pre Clinical Applications and Research Models in Neuroimaging

In Vivo Animal Model Studies

Models of Neurodegenerative Disorders (e.g., Parkinson's Disease Models: 6-OHDA, MPTP-induced lesions; Alzheimer's Disease Models)

Non-Human Primate Models

Non-human primate (NHP) models are highly valued in preclinical neuroimaging research due to their close phylogenetic relationship to humans, similar neuroanatomy, complex neural circuitry, and higher-order cognitive functions. xiahepublishing.com Florbenazine (18F) has been extensively evaluated in NHPs to characterize its pharmacokinetics and binding properties, demonstrating its utility as an in vivo radioligand for VMAT2 imaging in the brain. nih.gov

Studies in non-human primates have shown that Florbenazine (18F) exhibits excellent brain penetration and favorable ratios of specific to non-specific binding, surpassing those achieved with carbon-11 (B1219553) labeled VMAT2 ligands. nih.gov For instance, a direct comparison in the same monkey brain showed that [18F]FP-(+)-DTBZ (Florbenazine (18F)) yielded a significantly higher distribution volume ratio (DVR) of 6.2, compared to 3.32 for [18F]FP-(±)-DTBZ and 2.37 for [18F]FE-(±)-DTBZ. nih.gov This high DVR indicates superior specific binding to VMAT2. Furthermore, the binding of Florbenazine (18F) to VMAT2 in primates has been demonstrated to be reversible upon administration of unlabeled tetrabenazine, confirming its specific interaction with the transporter. nih.gov

NHP models of Parkinson's disease, often induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have been used to investigate early changes at dopaminergic synapses using multi-tracer PET imaging, including VMAT2 radiotracers like Florbenazine (18F). researchgate.net These studies have provided insights into neuronal loss in the substantia nigra and striatum of MPTP-treated monkeys. researchgate.net Research has also shown that changes in dopamine (B1211576) transporter (DAT) and VMAT2 binding sites in the striatum of surviving substantia nigra neurons in primate PD models are similar, suggesting that Florbenazine (18F) imaging can provide results comparable to DAT imaging for PD diagnosis, with the added benefit of assessing disease severity. frontiersin.org

Longitudinal PET Imaging in Animal Models for Disease Progression Monitoring

Longitudinal PET imaging with Florbenazine (18F) in animal models allows for the non-invasive monitoring of disease progression and the evaluation of therapeutic interventions over time. mdpi.commediso.com While Florbenazine (18F) is primarily a VMAT2 tracer, the principles of longitudinal PET imaging for disease progression monitoring are well-established with other tracers in various animal models of neurodegenerative diseases. For example, in Alzheimer's disease (AD) models, tracers like [18F]florbetaben and [18F]FDG have been applied for longitudinal monitoring of treatment effects. mdpi.commediso.comnih.gov

Although specific detailed longitudinal studies solely using Florbenazine (18F) for disease progression monitoring in animal models were not extensively detailed in the provided search results, the utility of VMAT2 imaging for assessing the severity of conditions like Parkinson's disease in primate models suggests its potential for longitudinal tracking. frontiersin.org The ability of Florbenazine (18F) to detect reductions in monoaminergic terminals in PD patients researchgate.net implies its applicability for tracking the progressive loss of these terminals in animal models of PD over time. This approach is crucial for understanding disease natural history and evaluating the efficacy of potential disease-modifying therapies.

Correlation of PET Imaging Findings with Ex Vivo Histopathology and Neurochemical Analysis in Animal Brains

The correlation of in vivo PET imaging findings with ex vivo histopathology and neurochemical analysis is critical for validating the specificity and accuracy of novel PET tracers like Florbenazine (18F). This correlative approach ensures that the in vivo signal accurately reflects the underlying molecular and cellular pathology.

While direct ex vivo correlation studies specifically for Florbenazine (18F) were not explicitly detailed in the search results, the broader context of VMAT2 imaging and other PET tracers provides a framework. For instance, studies with other PET tracers, such as [18F]florbetaben in 5xFAD mouse models of AD, have demonstrated that in vivo PET findings correlate with post-mortem cerebral Aβ plaque load determined by histology. nih.govmdpi.com This type of validation is fundamental to establishing the reliability of PET imaging.

VMAT2 itself is a key factor in the pathogenesis of Parkinson's disease, a condition characterized by dopamine deficiency. frontiersin.org The expression of VMAT2 in the striatum is considered a suitable biomarker for assessing dopaminergic innervation. researchgate.net Therefore, ex vivo neurochemical analyses, such as quantification of dopamine and its metabolites (e.g., DOPAC, HVA) ucl.ac.uk, or immunohistochemical staining for VMAT2 protein expression in brain tissue, would be crucial for correlating with in vivo Florbenazine (18F) PET signals. Such correlations would directly validate that changes in Florbenazine (18F) uptake observed via PET reflect actual alterations in VMAT2 levels and, consequently, the integrity of monoamine neurons.

Studies on the pharmacokinetics of Florbenazine (18F) in rat and monkey brains, which support its use as an excellent in vivo radioligand for VMAT2 imaging, implicitly rely on the understanding of VMAT2 distribution and function derived from ex vivo studies. nih.gov The high affinity of Florbenazine (18F) for the VMAT2 site, demonstrated in vitro and in vivo in mouse brain, further underscores the basis for its ex vivo validation. nih.gov

Advanced Pet Imaging and Data Quantification Methodologies in Research Settings

PET Image Acquisition Protocols for Florbenazine (18F) in Pre-clinical Studies

The integrity and value of preclinical research using Florbenazine (18F) are highly dependent on meticulously planned image acquisition protocols. These protocols are tailored to optimize signal detection and ensure the accuracy of quantitative analyses in animal models.

Dynamic vs. Static Imaging Approaches

A primary consideration in preclinical Florbenazine (18F) PET study design is the choice between dynamic and static imaging acquisitions. Each approach offers distinct advantages and provides different types of information about radiotracer behavior.

Static Imaging: This method captures a single snapshot of radiotracer distribution at a presumed state of equilibrium. For Florbenazine (18F), this typically involves a scan of a specific duration, for example, 30 to 60 minutes, initiated after a sufficient uptake period (e.g., 60 minutes post-injection). The principal advantage of static imaging is its simplicity and shorter scan time, which is practical for studies involving a large number of animals. The resulting data provides a robust, albeit semi-quantitative, measure of VMAT2 density.

Dynamic Imaging: This approach involves continuous scanning immediately following the intravenous administration of Florbenazine (18F), often for a total duration of 90 to 120 minutes. frontiersin.org The acquisition is binned into a series of time frames, allowing for the generation of time-activity curves (TACs) for different brain regions. Dynamic imaging is essential for kinetic modeling, as it captures the full trajectory of the radiotracer, from delivery and initial uptake to binding and washout. This provides a more comprehensive and quantitative assessment of VMAT2 binding. medwinpublishers.comuwo.ca

Table 1: Comparison of Static and Dynamic PET Imaging Approaches

| Feature | Static Imaging | Dynamic Imaging |

|---|---|---|

| Acquisition | Single time window (e.g., 60-90 min post-injection) | Continuous acquisition from time of injection (e.g., 0-120 min) |

| Data Output | Single image volume representing average uptake | Series of image volumes over time (Time-Activity Curves) |

| Primary Analysis | SUVR | Kinetic Modeling (e.g., DVR, BPnd) |

| Key Advantage | High throughput, shorter scan time | Provides detailed kinetic information, more accurate quantification |

| Information Yield | Semi-quantitative measure of tracer uptake | Quantitative estimates of receptor binding parameters |

Co-registration with Anatomical Imaging (e.g., MRI) in Animal Studies

To ensure the precise anatomical localization of the Florbenazine (18F) PET signal, co-registration with a high-resolution anatomical imaging modality is a standard and critical step in preclinical research. nih.govresearchgate.net Magnetic Resonance Imaging (MRI) is most commonly employed for this purpose due to its excellent soft-tissue contrast. By fusing the functional PET data with the structural MRI data, researchers can accurately delineate specific regions of interest (ROIs), such as the VMAT2-rich striatum and the VMAT2-sparse cerebellum. researchgate.net This accurate anatomical placement is indispensable for the subsequent quantitative analysis, minimizing partial volume effects and ensuring that the activity measured truly reflects the intended neuroanatomical structure. nih.gov

Quantitative Analysis of Florbenazine (18F) PET Data

Quantitative analysis transforms the raw PET data into objective and reproducible measures of VMAT2 density, enabling rigorous statistical comparison and interpretation.

Standardized Uptake Value Ratio (SUVR) Analysis in Research

The Standardized Uptake Value Ratio (SUVR) is a widely adopted, straightforward method for the semi-quantitative analysis of Florbenazine (18F) PET data. plos.org The analysis involves calculating the ratio of the mean standardized uptake value (SUV) in a target region to that in a reference region. The SUV normalizes the measured radioactivity concentration for the injected dose and the subject's body weight.

For Florbenazine (18F) studies, target regions are those with high VMAT2 expression, like the putamen and caudate (components of the striatum). plos.org The reference region is chosen for its negligible density of VMAT2. The resulting SUVR value serves as an index of specific radiotracer binding. Studies have demonstrated that SUVR values calculated from static images acquired at later time points (e.g., 60-90 minutes) show a strong correlation with the outcomes of more complex kinetic analyses, validating their use in many research contexts. researchgate.net

Voxel-Based and Region-of-Interest (ROI) Analysis

Region-of-Interest (ROI) and voxel-based analyses are the most common methods for quantifying Florbenazine (18F) uptake from PET images.

Region-of-Interest (ROI) Analysis involves delineating specific anatomical structures in the brain and calculating the average tracer uptake within these regions. For Florbenazine (18F), ROIs are typically placed on striatal subregions like the caudate, anterior putamen, and posterior putamen. researchgate.net The uptake is often expressed as a Standardized Uptake Value Ratio (SUVR), which is calculated by normalizing the activity in the target ROI to that in a reference region with negligible specific binding, such as the occipital cortex. researchgate.net This ratio serves as an index of VMAT2 density.

Research has shown significant differences in mean striatal Florbenazine (18F) SUVR between different patient populations. For example, one study reported significantly lower VMAT2 density in a combined Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB) group compared to a combined Alzheimer's disease (AD) and healthy control (HC) group. researchgate.net

Mean (±SD) of 18F-AV133 (Florbenazine) SUVR in Healthy Controls and Parkinson's Disease Patients

| Region of Interest | Healthy Controls (n=4) | Parkinson's Disease (n=22) |

|---|---|---|

| Left Caudate | 3.32 ± 0.43 | 2.57 ± 0.54 |

| Right Caudate | 3.29 ± 0.53 | 2.58 ± 0.53 |

| Left Putamen | 3.84 ± 0.52 | 2.29 ± 0.65 |

| Right Putamen | 3.79 ± 0.49 | 2.41 ± 0.76 |

| Left Ventral Striatum | 4.39 ± 0.48 | 3.19 ± 0.77 |

| Right Ventral Striatum | 4.41 ± 0.51 | 3.22 ± 0.76 |

Data sourced from a preliminary study on CSF biomarkers and their association with 18F-AV133 binding. researchgate.net

Voxel-based analysis offers a more exploratory approach, where statistical comparisons are made at the level of individual voxels (the smallest element of a 3D image) across the entire brain. This method does not require a priori definition of ROIs and can reveal localized differences in tracer uptake that might be missed by ROI analysis. Typically, individual PET scans are spatially normalized to a standard brain template, and statistical tests (e.g., t-tests) are performed on a voxel-by-voxel basis to compare different groups. snmjournals.org This technique is often implemented using Statistical Parametric Mapping (SPM). researchgate.netsnmjournals.org

Statistical Parametric Mapping (SPM) in Pre-clinical Data Analysis

Statistical Parametric Mapping (SPM) is a widely used software package and methodology for the statistical analysis of brain imaging data. In the context of Florbenazine (18F) research, SPM is used to perform voxel-wise analyses to identify regional differences in VMAT2 density between groups (e.g., PD patients vs. healthy controls) or to find correlations between VMAT2 density and clinical variables. researchgate.netresearchgate.netscholaris.ca

The process involves spatially normalizing all subjects' PET images to a common stereotactic space, smoothing the images to improve the signal-to-noise ratio and account for anatomical variability, and then applying a general linear model at each voxel. snmjournals.org The output is a statistical parametric map (an image of statistical values, like t-values or F-values), which shows regions where there are statistically significant differences. researchgate.net

In studies with Florbenazine (18F) and its analogues, SPM has been used to localize significant declines in tracer uptake in the putamen and caudate nucleus. researchgate.netresearchgate.net For instance, a voxel-wise two-sample t-test can be computed on SUVR images to compare a patient group with a control group, with results corrected for multiple comparisons to identify significant clusters of reduced binding. snmjournals.org While much of the published work involves clinical data, the SPM methodology is equally applicable to pre-clinical animal model data to investigate disease mechanisms and therapeutic effects in a controlled setting. nih.gov

Methodological Advancements in Image Reconstruction and Correction

The accuracy of quantitative analysis in Florbenazine (18F) PET studies is highly dependent on the methods used for image reconstruction and the correction of physical factors that can degrade image quality.

Partial Volume Correction Techniques

The partial volume effect (PVE) is a significant issue in PET imaging that arises from the limited spatial resolution of the scanner. It causes the signal from small structures to be underestimated (spill-out) and contaminated by the signal from adjacent structures (spill-in). Given that key structures like the putamen and caudate are relatively small, PVE can lead to inaccurate quantification of Florbenazine (18F) binding.

To address this, various partial volume correction (PVC) techniques have been developed and applied. dokumen.pubdokumen.pub In studies involving Florbenazine (18F), an iterative reblurred Van Cittert method has been used for PVC on PET images, utilizing structural MRI scans for precise anatomical definition. researchgate.net Other methods applied in neuroreceptor imaging include the Muller-Gartner (MG) and Iterative Yang (IY) techniques. nih.gov Applying these corrections can improve the accuracy of SUVR values, although care must be taken as PVC can also amplify noise in the data. dokumen.pub

Attenuation Correction Methods

When a positron is annihilated, it produces two 511 keV photons that travel in opposite directions. As these photons travel through the body to reach the PET detectors, some are absorbed or scattered, a phenomenon known as photon attenuation. This effect is more pronounced for photons originating deeper within the body, leading to an artificial reduction in signal from central structures.

Attenuation correction (AC) is a mandatory step to obtain quantitatively accurate PET images. In modern PET/CT scanners, which are commonly used for Florbenazine (18F) imaging, a low-dose CT scan is acquired just before the PET scan. nih.govresearchgate.net The CT image provides a map of tissue electron densities throughout the body, which is then converted into a 511 keV attenuation map. This map is used during the PET image reconstruction process to correct for the attenuation of photons on a line-by-line basis. This CT-based attenuation correction (CTAC) is considered the standard of care for quantitative PET imaging.

Research Challenges and Future Directions for Florbenazine 18f in Academic Research

Radiochemical Challenges in Production and Scalability for Research

The effective utilization of Florbenazine (18F) in research settings is heavily dependent on efficient and scalable radiochemical production. This involves navigating the inherent properties of the radionuclide and developing optimized synthetic pathways.

Fluorine-18 (B77423) (18F), the radioisotope incorporated into Florbenazine (18F), possesses a physical half-life of approximately 109.7 to 110 minutes. researchgate.netacs.orgopenmedscience.com This half-life offers a beneficial balance, being long enough to allow for distribution to satellite PET scanning facilities, unlike shorter-lived isotopes such as Carbon-11 (B1219553) (11C) which has a half-life of around 20 minutes and typically necessitates on-site cyclotron production. researchgate.net The relatively short half-life of 18F is also advantageous for minimizing radiation exposure to research subjects. openmedscience.com

However, this characteristic also presents logistical hurdles, especially when relying on distant suppliers for the radiotracer. Delays in transportation can significantly reduce the available radioactivity, potentially leading to cancelled research scans. researchgate.net Efficient coordination and transfer between all parties involved in the supply chain—from cyclotron production staff to couriers and nuclear medicine technologists—are critical to ensure timely delivery and maximize the usable activity of Florbenazine (18F). researchgate.net Furthermore, for certain research applications, particularly those involving protein-based radioligands that may require longer circulation times in the body before imaging, the 110-minute half-life of 18F can limit the feasibility of conducting scans beyond a few hours post-injection.

The following table illustrates the half-lives of commonly used PET radionuclides and their logistical implications:

| Radionuclide | Half-Life (approx.) | Logistical Implication for Research |

| Fluorine-18 | 110 minutes | Allows off-site production and distribution to satellite facilities; challenges with long-distance transport delays. researchgate.netresearchgate.net |

| Carbon-11 | 20 minutes | Primarily requires on-site cyclotron production due to rapid decay. researchgate.net |

The pursuit of novel radiosynthetic routes is a continuous area of research aimed at improving the efficiency and yield of Florbenazine (18F) production. Fluorine-18 is widely favored in PET radiopharmaceutical development for both clinical and preclinical research due to its favorable nuclear characteristics and the versatility of its radiochemistry. acs.org Nucleophilic 18F-fluoride is commonly employed in radiosynthesis because it allows for high yields from cyclotron production and achieves high specific activity, which is essential for effective PET imaging, especially in studies involving receptor-ligand interactions. acs.org

An improved radiosynthesis of [18F]AV-133 (Florbenazine) was reported in 2010, highlighting ongoing efforts to optimize its production. nih.govresearchgate.net A significant challenge in developing new radiosynthetic routes, particularly for protein-based radioligands, is the potential for defluorination, which can lead to undesirable accumulation of radioactivity in bone structures. Research into different labeling strategies, such as the careful selection of tetrazine variants, has shown promise in mitigating defluorination and improving the stability of 18F-labeled compounds in vivo. While efforts to enhance metabolic stability, such as isotopic substitution, have been explored for other 18F-labeled amyloid tracers, their success in improving in vivo stability can be variable, underscoring the complexity and ongoing nature of this research area. nih.gov

Impact of Radionuclide Half-Life on Research Logistics

Methodological Advancements in Pre-clinical Imaging Research

Pre-clinical imaging research with Florbenazine (18F) benefits significantly from advancements in imaging methodologies, which enhance the accuracy and scope of investigations.

The integration of PET with other imaging modalities, particularly magnetic resonance imaging (MRI), represents a significant methodological advancement in preclinical research. Hybrid PET/MRI systems enable simultaneous data acquisition, which reduces the burden on research subjects and facilitates more comprehensive studies, especially those requiring longer acquisition times. ucl.ac.uk Florbenazine (18F), as a VMAT2 tracer, has been utilized in PET/MRI studies in the context of neurodegenerative diseases like Alzheimer's disease and Lewy body disorders. nih.govmdpi.comviamedica.plncats.io

The combined PET/MRI approach allows for the simultaneous detection of molecular changes (via PET) and detailed anatomical information (via MRI). For instance, studies using 18F-FDG and 18F-florbetaben (another 18F-labeled amyloid tracer) in mouse models of Alzheimer's disease have successfully detected pathological changes, demonstrating the power of this integrated approach. frontiersin.orgnih.gov Furthermore, deep learning methods are being investigated to synthesize diagnostic-quality images from ultra-low-dose PET/MRI data, potentially reducing radiotracer requirements and increasing the utilization of these advanced imaging techniques in research. nih.gov Despite the advantages, challenges remain, such as achieving accurate attenuation correction in PET/MRI without a dedicated CT scan. ucl.ac.uk

The development and refinement of advanced animal models are crucial for preclinical PET research involving Florbenazine (18F). Transgenic animal models that closely mimic human pathologies are indispensable for evaluating new therapeutic strategies and understanding disease progression. frontiersin.orgnih.gov Small animal PET studies, including those employing 18F-labeled tracers like 18F-florbetaben, are increasingly used to detect cerebral amyloidosis in transgenic mouse models of Alzheimer's disease. plos.org These models facilitate longitudinal monitoring of disease progression, such as the rate of amyloid accumulation, and enable the testing of potential therapeutic interventions. plos.org

The 5XFAD mouse model, for example, is a widely used and well-characterized model of Alzheimer's disease that recapitulates key pathological features, including aggressive plaque pathology, synaptic dysfunction, and neuronal loss. frontiersin.org Studies have demonstrated that 18F-FDG and 18F-florbetaben PET can detect cerebral hypometabolism and increased plaque load in 5XFAD mice even before the onset of severe memory deficits, making this model highly suitable for in vivo monitoring of AD pathologies and evaluating therapy responses. frontiersin.orgnih.gov Comparative studies across different transgenic AD mouse models (e.g., PS2APP, APP/PS1dE9, APPswe) using 18F-florbetaben PET have also contributed to a better understanding of amyloid burden across various genetic backgrounds. plos.org Continuous advancements in miniaturized PET technology have further improved the resolution and applicability of PET imaging in smaller animal models. oatext.com

Integration with Multi-Modal Imaging Techniques (e.g., PET/MRI)

Expansion of Research Applications Beyond Neurodegenerative Disorders

While Florbenazine (18F) is primarily recognized and investigated as a VMAT2 ligand for its utility in neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and dementia with Lewy bodies, research is exploring its potential and the broader applicability of 18F-labeled PET tracers beyond these conditions. ncats.ionih.govdokumen.pubmdpi.com

A notable area for the expansion of Florbenazine (18F)'s research applications lies in its ability to assess the function of pancreatic beta-cells. VMAT2, the target of Florbenazine (18F), is not only expressed on monoamine neurons in the central nervous system but also on pancreatic beta-cells within the islets of Langerhans. nih.gov This dual expression suggests that Florbenazine (18F) could be a valuable tool for non-invasive assessment of beta-cell function, which is critical in diabetes research. nih.gov

Beyond Florbenazine (18F) specifically, the field of 18F-labeled PET imaging is continually expanding its research horizons:

Other 18F-labeled amyloid tracers, such as 18F-florbetaben, have shown specific uptake in human carotid arteries, indicating their potential for imaging peripheral amyloid-beta deposition and exploring its association with cardiovascular disease risk factors, thereby extending their utility beyond cerebral amyloid imaging. d-nb.info

[18F]DOPA, another 18F-labeled tracer, is utilized in research for Parkinson's disease and related movement disorders, but its applications have expanded to include studies of Huntington's disease and oncological imaging for tumor visualization and assessment. biospective.com Furthermore, [18F]DOPA PET is being investigated for mapping dopaminergic activity and dysfunction in psychiatric disorders like schizophrenia and mood disorders. biospective.com

More broadly, PET research is actively exploring novel targets beyond those traditionally associated with neurodegenerative disorders. This includes the development of tracers for neuroinflammation, components of the cholinergic system, synaptic density, and a wide array of other proteins and enzymes implicated in various pathological processes, paving the way for new diagnostic and therapeutic insights across diverse medical fields. uantwerpen.beresearchgate.net

Exploration in Other Biological Systems Expressing VMAT2 or Sigma-1 Receptors

The expression patterns of VMAT2 and Sigma-1R suggest that Florbenazine (18F) holds promise for research in biological systems beyond its primary neurological applications.

VMAT2-Expressing Systems: While widely recognized for its role in assessing monoamine neurons in neurodegenerative disorders, VMAT2 is also expressed in pancreatic beta-cells within the islets of Langerhans nih.govcancer.gov. This expression pattern opens avenues for Florbenazine (18F) to be explored as a research tool for the non-invasive assessment of pancreatic beta-cell function and mass nih.govcancer.gov. Dysfunction or loss of beta-cells is a hallmark of diabetes mellitus, particularly Type 1 diabetes, and can also be observed in Type 2 diabetes. Research could focus on:

Diabetes Research: Investigating changes in VMAT2 expression in animal models of diabetes to understand disease progression or the effects of novel therapeutic interventions on beta-cell health.

Pancreatic Islet Transplantation: Using Florbenazine (18F) to monitor the viability and engraftment of transplanted pancreatic islets in preclinical studies, which could be crucial for improving transplantation outcomes.

Sigma-1 Receptor-Expressing Systems: The Sigma-1R is a highly conserved chaperone protein involved in various cellular processes and is widely distributed across different tissues, including the central nervous system and various peripheral organs patsnap.comthno.orgmdpi.comresearchgate.net. Its involvement in diverse physiological and pathological conditions, beyond neurodegeneration, makes it an attractive target for broader research with Florbenazine (18F).

Oncology: Sigma-1R is implicated in certain types of cancers, where its overexpression can be linked to cell proliferation, survival, and drug resistance patsnap.comresearchgate.net. Florbenazine (18F) could be used in preclinical oncology research to:

Map Sigma-1R distribution in various tumor types in animal models.

Monitor tumor response to Sigma-1R-modulating therapies.

Investigate the role of Sigma-1R in tumor biology and progression.

Other Neurological and Psychiatric Disorders: Beyond Alzheimer's and Parkinson's diseases, Sigma-1R is involved in conditions such as schizophrenia, depression, stroke, and amyotrophic lateral sclerosis (ALS) thno.orgmdpi.com. Research with Florbenazine (18F) could explore:

The role of Sigma-1R dysregulation in the pathophysiology of these disorders in animal models.

The efficacy of novel Sigma-1R-targeting compounds in preclinical models of these diseases.

Immune and Inflammatory Responses: Emerging research suggests a role for Sigma-1R in modulating immune and inflammatory processes. Florbenazine (18F) could serve as a tool to visualize Sigma-1R expression in immune cells or inflamed tissues in preclinical models, contributing to the understanding of its role in inflammatory diseases.

The following table summarizes potential areas for exploration based on receptor expression:

| Target Receptor | Key Biological Systems/Conditions | Potential Research Applications with Florbenazine (18F) |

| VMAT2 | Pancreatic Beta-cells nih.govcancer.gov | Assessment of beta-cell function and mass in diabetes models; Monitoring islet transplantation viability. |

| Sigma-1R | Various Cancers patsnap.comresearchgate.net | Mapping tumor distribution; Monitoring therapy response; Investigating role in tumor biology. |

| Sigma-1R | Schizophrenia, Depression, Stroke, ALS thno.orgmdpi.com | Elucidating pathophysiology; Evaluating novel therapeutic compounds. |

| Sigma-1R | Immune/Inflammatory Cells | Visualizing receptor expression in inflammation and immune responses. |

Potential as a Research Tool for Drug Discovery and Target Engagement Studies in Pre-clinical Phases

Florbenazine (18F), as a highly specific radioligand for VMAT2 and Sigma-1R, possesses significant potential as a research tool in the preclinical phases of drug discovery and for target engagement studies. Its ability to non-invasively visualize and quantify these targets in living systems makes it invaluable for accelerating the development of new therapeutic agents.

Target Identification and Validation: In the early stages of drug discovery, Florbenazine (18F) can be used to confirm the presence and accessibility of VMAT2 or Sigma-1R in specific tissues or disease models. This helps validate these receptors as viable drug targets for particular conditions. For instance, understanding the distribution and density of VMAT2 in different brain regions or Sigma-1R in various tumor types can guide the selection of appropriate therapeutic strategies.

Lead Compound Screening and Optimization: Florbenazine (18F) can be employed in competitive binding assays, both in vitro and in vivo (in preclinical animal models), to screen potential drug candidates for their affinity and selectivity towards VMAT2 or Sigma-1R. By observing the displacement of Florbenazine (18F) binding by a test compound, researchers can quantify the compound's binding affinity (e.g., Ki values) and assess its specificity against off-targets. This is crucial for optimizing lead compounds to achieve desired pharmacological profiles.

Pharmacodynamic Studies and Target Engagement: A critical aspect of preclinical drug development is demonstrating that a drug candidate interacts with its intended target in vivo at therapeutically relevant concentrations. Florbenazine (18F) PET imaging can directly assess target engagement by measuring the occupancy of VMAT2 or Sigma-1R by a new drug biospective.com. For example, if a VMAT2 inhibitor is being developed, Florbenazine (18F) imaging can show the extent to which the drug occupies VMAT2 sites in the brain of an animal model, providing quantitative data on its pharmacodynamic effects. This allows researchers to:

Determine optimal dosing regimens for preclinical studies.

Correlate target occupancy with observed phenotypic effects in disease models.

Identify potential off-target binding that could lead to adverse effects, even though safety profiles are excluded from this article, the concept of off-target binding is relevant to drug discovery.

Biomarker Development: Florbenazine (18F) itself serves as a biomarker for VMAT2 and Sigma-1R. In preclinical research, it can be used to establish imaging biomarkers that reflect disease progression, therapeutic response, or the mechanism of action of new drugs. For example, changes in Florbenazine (18F) uptake could serve as an early indicator of treatment efficacy in animal models of neurodegeneration or cancer.

Disease Modeling: In animal models of diseases where VMAT2 or Sigma-1R play a role (e.g., Parkinson's disease models involving monoaminergic denervation nih.govpatsnap.com), Florbenazine (18F) can be used to characterize the extent of target pathology and monitor the effects of experimental interventions. This provides a quantitative measure of disease modification.

The use of Florbenazine (18F) in these preclinical applications provides a non-invasive, quantitative, and longitudinal approach to understanding drug-target interactions, thereby streamlining the drug discovery pipeline and informing decisions for progression to clinical trials.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Florbenazine (18F) and validating its radiochemical purity?

- Methodological Answer : Florbenazine (18F) synthesis typically involves nucleophilic fluorination using a cyclotron-produced [18F]fluoride ion. Key steps include:

Precursor preparation : Use a benzamide precursor with a leaving group (e.g., nitro or trimethylammonium).

Radiolabeling : React with [18F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 222) and potassium carbonate .

Purification : Employ HPLC or solid-phase extraction to isolate the product.

Quality control : Validate radiochemical purity (>95%) via radio-TLC or radio-HPLC, and measure molar activity (typically >50 GBq/μmol) .

Q. How is Florbenazine (18F) used in PET imaging to assess dopaminergic pathways?

- Methodological Answer : Florbenazine (18F) binds to vesicular monoamine transporter 2 (VMAT2) in presynaptic neurons. Imaging protocols include:

Dosage : Administer 185–370 MBq intravenously.

Acquisition : Perform dynamic PET scans 90–120 minutes post-injection.

Quantification : Calculate standardized uptake value ratios (SUVRs) using the occipital cortex as a reference region. Normalize data to a validated PET template for striatal subregions (caudate, putamen) .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing variability in Florbenazine (18F) PET studies across multicenter trials?

- Methodological Answer : To ensure reproducibility:

Standardize protocols : Use identical PET scanners (e.g., Siemens HRRT) and reconstruction algorithms across sites.

Calibration : Implement cross-center phantom scans to harmonize SUVR measurements.

Covariate adjustment : Control for age, sex, and motor symptom severity in Parkinson’s disease cohorts.

Blinding : Randomize scan order and blind analysts to clinical data to reduce bias .

Q. How can contradictory data on Florbenazine (18F) binding affinity in neurodegenerative diseases be resolved?

- Methodological Answer : Conflicting results (e.g., striatal vs. extrastriatal uptake) require:

Meta-analysis : Pool data from studies with comparable methodologies (e.g., SUVR normalization, patient stratification).

In vitro validation : Correlate PET findings with postmortem VMAT2 immunohistochemistry in the same cohort.

Kinetic modeling : Apply compartmental models (e.g., Logan plot) to distinguish specific binding from nonspecific uptake .

Q. What statistical approaches are recommended for analyzing longitudinal Florbenazine (18F) imaging data in progressive neurodegeneration?

- Methodological Answer : Use mixed-effects models to account for intra-subject variability:

Fixed effects : Include time, treatment, and baseline SUVR.

Random effects : Adjust for interscan interval and scanner drift.

Sensitivity analysis : Test robustness by excluding outliers identified via Mahalanobis distance .

Methodological Optimization Questions

Q. How can researchers optimize Florbenazine (18F) synthesis to improve molar activity for preclinical studies?

- Methodological Answer : Enhance molar activity by:

Precursor modification : Use deuterated solvents to reduce isotopic dilution.

Automation : Implement modular lab systems (e.g., GE TRACERlab FX2N) for consistent reaction conditions.

Post-purification : Use anion-exchange cartridges to remove unreacted [18F]fluoride .

Q. What strategies are effective for integrating Florbenazine (18F) PET data with MRI-based morphometric analyses?

- Methodological Answer : Co-register PET and MRI data using:

Software tools : SPM or FSL for spatial normalization.

Multimodal pipelines : Extract SUVRs from MRI-defined regions of interest (ROIs) to correlate with gray matter atrophy.

Machine learning : Train classifiers to predict disease progression using combined PET/MRI features .

Data Validation and Reproducibility

Q. What are the best practices for validating Florbenazine (18F) uptake metrics in animal models?

- Methodological Answer :

Dose-response studies : Administer VMAT2 inhibitors (e.g., tetrabenazine) to confirm target specificity.

Autoradiography : Compare in vivo PET signals with ex vivo brain section uptake.

Statistical tests : Apply Mann-Whitney U tests for non-normal distributions in small cohorts .

Ethical and Regulatory Considerations

Q. How should researchers address ethical considerations in Florbenazine (18F) studies involving vulnerable populations (e.g., early-stage Parkinson’s patients)?

- Methodological Answer :

Informed consent : Disclose radiation exposure risks (effective dose ~5–7 mSv) and provide lay-language summaries.

Data anonymization : Use unique study IDs to protect patient privacy in shared datasets.

Compliance : Adhere to ICH guidelines for pharmacokinetic studies and radiation safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.